molecular formula C13H12N4 B13879788 1-(Quinolin-2-ylmethyl)pyrazol-3-amine

1-(Quinolin-2-ylmethyl)pyrazol-3-amine

Cat. No.: B13879788
M. Wt: 224.26 g/mol
InChI Key: VDUBAACHWZUOEP-UHFFFAOYSA-N
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Description

1-(Quinolin-2-ylmethyl)pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)pyrazol-3-amine typically involves the reaction of quinoline derivatives with pyrazole derivatives. One common method includes the condensation of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under specific conditions . Another approach involves the reaction of quinoline-3-carboxaldehyde with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-ylmethyl)pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-(Quinolin-2-ylmethyl)pyrazol-3-amine stands out due to its unique combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and a broader range of biological activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

1-(quinolin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C13H12N4/c14-13-7-8-17(16-13)9-11-6-5-10-3-1-2-4-12(10)15-11/h1-8H,9H2,(H2,14,16)

InChI Key

VDUBAACHWZUOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN3C=CC(=N3)N

Origin of Product

United States

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